Cas no 1251209-75-2 (6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine)

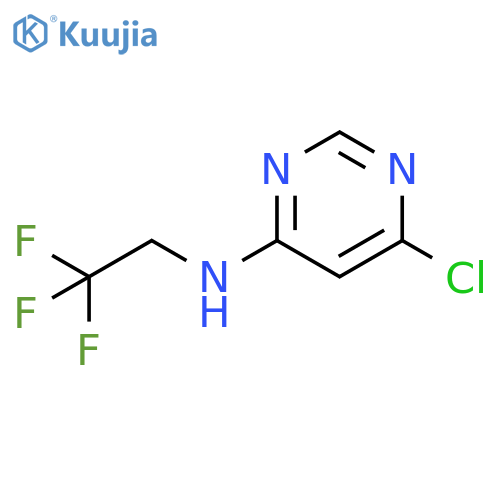

1251209-75-2 structure

商品名:6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

CAS番号:1251209-75-2

MF:C6H5ClF3N3

メガワット:211.572210073471

CID:5558606

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 6-chloro-N-(2,2,2-trifluoroethyl)-

- 6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine

- 6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

-

- インチ: 1S/C6H5ClF3N3/c7-4-1-5(13-3-12-4)11-2-6(8,9)10/h1,3H,2H2,(H,11,12,13)

- InChIKey: AFJWHMUIRIKVHZ-UHFFFAOYSA-N

- ほほえんだ: C1=NC(Cl)=CC(NCC(F)(F)F)=N1

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4566-0.25g |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 95%+ | 0.25g |

$486.0 | 2023-09-06 | |

| TRC | C276921-100mg |

6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 100mg |

$ 115.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4566-10g |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 95%+ | 10g |

$2264.0 | 2023-09-06 | |

| TRC | C276921-500mg |

6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 500mg |

$ 475.00 | 2022-04-01 | ||

| TRC | C276921-1g |

6-chloro-n-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 1g |

$ 730.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4566-2.5g |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 95%+ | 2.5g |

$1078.0 | 2023-09-06 | |

| Life Chemicals | F1967-4566-0.5g |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 95%+ | 0.5g |

$512.0 | 2023-09-06 | |

| Life Chemicals | F1967-4566-5g |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 95%+ | 5g |

$1617.0 | 2023-09-06 | |

| Life Chemicals | F1967-4566-1g |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

1251209-75-2 | 95%+ | 1g |

$539.0 | 2023-09-06 |

6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1251209-75-2 (6-chloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量